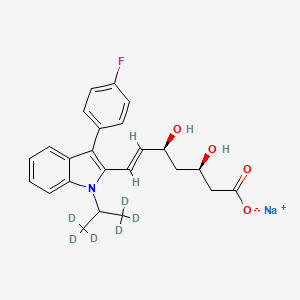
Fluvastatin (D6 sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvastatin sodium is a fully synthetic, competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase), an enzyme that plays a crucial role in cholesterol biosynthesis . This compound is primarily used in scientific research to study the effects of HMG-CoA reductase inhibition on various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluvastatin sodium (XU 62-320) is synthesized through a series of chemical reactions that involve the introduction of deuterium atoms into the fluvastatin molecule. The synthesis typically involves the following steps:
Formation of the Indole Ring: The indole ring is formed through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Deuterium Atoms: Deuterium atoms are introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.
Formation of the Sodium Salt: The final step involves the formation of the sodium salt of fluvastatin by reacting the deuterium-labeled fluvastatin with sodium hydroxide
Industrial Production Methods
The industrial production of fluvastatin-d6 sodium follows similar synthetic routes but is scaled up to meet the demands of research institutions. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin-d6 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Fluvastatin-d6 sodium is widely used in scientific research due to its ability to inhibit HMG-CoA reductase. Some of its applications include:
Cholesterol Biosynthesis Studies: Researchers use this compound to study the effects of HMG-CoA reductase inhibition on cholesterol biosynthesis.
Cardiovascular Research: It is used to investigate the role of cholesterol in cardiovascular diseases and to develop potential treatments.
Cancer Research: Studies have shown that fluvastatin can induce cell cycle arrest in cancer cells, making it a valuable tool in cancer research.
Metabolic Studies: The compound is used to study metabolic pathways and the effects of cholesterol-lowering drugs on metabolism.
Mechanism of Action
Fluvastatin-d6 sodium exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin-d6 sodium reduces the production of cholesterol in the liver, leading to lower serum cholesterol levels . The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the downstream cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Fluvastatin-d6 sodium is unique due to its deuterium labeling, which makes it a valuable tool for research. Similar compounds include:
Fluvastatin Sodium: The non-deuterated version of fluvastatin, used for similar research purposes.
Atorvastatin: Another HMG-CoA reductase inhibitor used in cholesterol-lowering research.
Simvastatin: A statin used to study cholesterol metabolism and cardiovascular diseases.
Fluvastatin-d6 sodium stands out due to its enhanced stability and the ability to trace its metabolic pathways more accurately in research studies .
Properties
Molecular Formula |
C24H25FNNaO4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3; |
InChI Key |
ZGGHKIMDNBDHJB-VOEOVFABSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide](/img/structure/B10788852.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoicAcid](/img/structure/B10788862.png)
![1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B10788876.png)
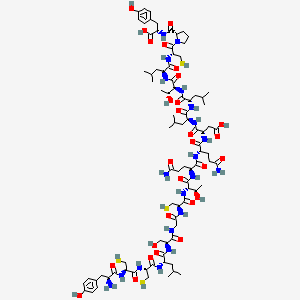
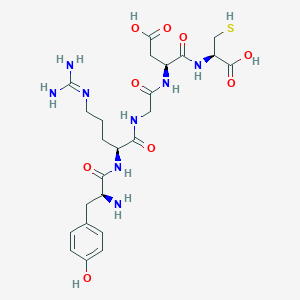
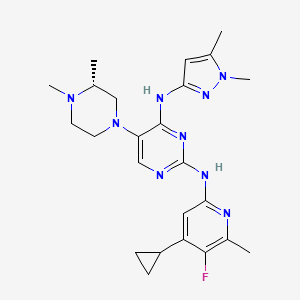
![(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10788899.png)
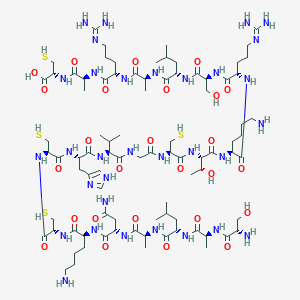
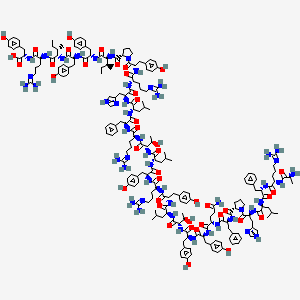
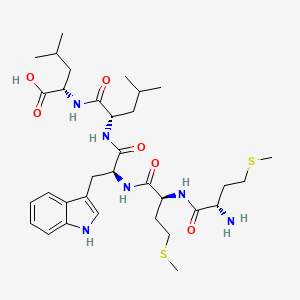
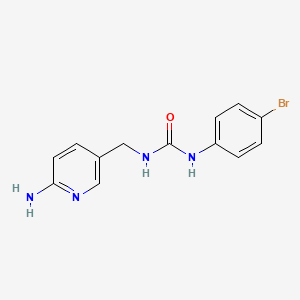
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoylamino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B10788919.png)
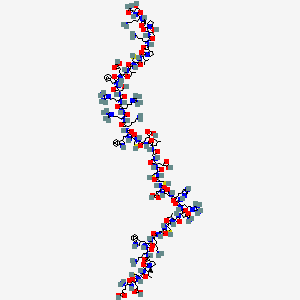
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10788930.png)
